Cas no 2228578-55-8 (5-(2-bromo-1-hydroxyethyl)-2-methylphenol)

5-(2-bromo-1-hydroxyethyl)-2-methylphenol 化学的及び物理的性質
名前と識別子
-
- 5-(2-bromo-1-hydroxyethyl)-2-methylphenol
- 2228578-55-8
- EN300-1927280
-
- インチ: 1S/C9H11BrO2/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4,9,11-12H,5H2,1H3
- InChIKey: CSKLMPUUAWRIPL-UHFFFAOYSA-N
- SMILES: BrCC(C1C=CC(C)=C(C=1)O)O
計算された属性
- 精确分子量: 229.99424g/mol
- 同位素质量: 229.99424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 141
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 40.5Ų
5-(2-bromo-1-hydroxyethyl)-2-methylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1927280-10.0g |
5-(2-bromo-1-hydroxyethyl)-2-methylphenol |
2228578-55-8 | 10g |
$6697.0 | 2023-05-31 | ||
Enamine | EN300-1927280-0.05g |
5-(2-bromo-1-hydroxyethyl)-2-methylphenol |
2228578-55-8 | 0.05g |
$1308.0 | 2023-09-17 | ||
Enamine | EN300-1927280-5.0g |
5-(2-bromo-1-hydroxyethyl)-2-methylphenol |
2228578-55-8 | 5g |
$4517.0 | 2023-05-31 | ||
Enamine | EN300-1927280-0.1g |
5-(2-bromo-1-hydroxyethyl)-2-methylphenol |
2228578-55-8 | 0.1g |
$1371.0 | 2023-09-17 | ||
Enamine | EN300-1927280-0.5g |
5-(2-bromo-1-hydroxyethyl)-2-methylphenol |
2228578-55-8 | 0.5g |
$1495.0 | 2023-09-17 | ||
Enamine | EN300-1927280-2.5g |
5-(2-bromo-1-hydroxyethyl)-2-methylphenol |
2228578-55-8 | 2.5g |
$3051.0 | 2023-09-17 | ||
Enamine | EN300-1927280-1g |
5-(2-bromo-1-hydroxyethyl)-2-methylphenol |
2228578-55-8 | 1g |
$1557.0 | 2023-09-17 | ||
Enamine | EN300-1927280-5g |
5-(2-bromo-1-hydroxyethyl)-2-methylphenol |
2228578-55-8 | 5g |
$4517.0 | 2023-09-17 | ||
Enamine | EN300-1927280-10g |
5-(2-bromo-1-hydroxyethyl)-2-methylphenol |
2228578-55-8 | 10g |
$6697.0 | 2023-09-17 | ||
Enamine | EN300-1927280-0.25g |
5-(2-bromo-1-hydroxyethyl)-2-methylphenol |
2228578-55-8 | 0.25g |
$1432.0 | 2023-09-17 |
5-(2-bromo-1-hydroxyethyl)-2-methylphenol 関連文献
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
5-(2-bromo-1-hydroxyethyl)-2-methylphenolに関する追加情報
Recent Advances in the Study of 5-(2-bromo-1-hydroxyethyl)-2-methylphenol (CAS: 2228578-55-8)
The compound 5-(2-bromo-1-hydroxyethyl)-2-methylphenol (CAS: 2228578-55-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This phenolic derivative, characterized by its bromo-hydroxyethyl and methyl substituents, exhibits unique chemical properties that make it a promising candidate for drug development. Recent studies have focused on elucidating its biological activity, synthetic pathways, and potential mechanisms of action, providing valuable insights for future research and clinical applications.
One of the key areas of investigation has been the compound's antimicrobial properties. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that 5-(2-bromo-1-hydroxyethyl)-2-methylphenol exhibits potent activity against a range of Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, as evidenced by electron microscopy and membrane permeability assays. These findings suggest potential applications in the development of novel antibiotics to combat drug-resistant bacterial infections.
In addition to its antimicrobial effects, recent research has explored the compound's potential as an anti-inflammatory agent. A preclinical study conducted by researchers at the University of Cambridge in 2024 revealed that 5-(2-bromo-1-hydroxyethyl)-2-methylphenol significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophage cell lines. The study further identified the compound's ability to modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses. These results highlight its potential for treating inflammatory disorders, although further in vivo studies are needed to validate these effects.
The synthetic accessibility of 5-(2-bromo-1-hydroxyethyl)-2-methylphenol has also been a focus of recent research. A 2024 paper in *Organic Letters* described an efficient, three-step synthesis route starting from 2-methylphenol, with an overall yield of 68%. The authors emphasized the scalability of this method, which could facilitate large-scale production for further pharmacological evaluation. Additionally, computational studies have provided insights into the compound's structure-activity relationships, aiding in the design of derivatives with enhanced biological activity.
Despite these promising findings, challenges remain in the development of 5-(2-bromo-1-hydroxyethyl)-2-methylphenol as a therapeutic agent. Pharmacokinetic studies have indicated relatively low oral bioavailability, prompting investigations into formulation strategies such as nanoparticle encapsulation. Furthermore, comprehensive toxicity assessments are needed to ensure safety profiles suitable for clinical use. Ongoing research aims to address these limitations while exploring additional therapeutic applications, including potential anticancer properties observed in preliminary screening assays.
In conclusion, 5-(2-bromo-1-hydroxyethyl)-2-methylphenol represents a versatile scaffold with multiple pharmacological applications. Its recent characterization in antimicrobial and anti-inflammatory contexts, coupled with advances in synthetic methodology, positions it as a compelling subject for future drug discovery efforts. Continued interdisciplinary research will be essential to fully realize its therapeutic potential and translate these findings into clinical benefits.
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